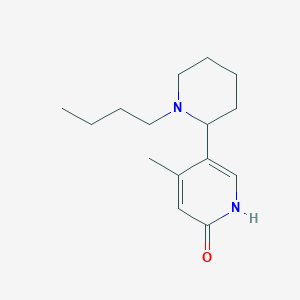

5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a piperidine ring substituted with a butyl group at position 1 and a methyl group at position 4 of the pyridinone core. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 248.36 g/mol. The compound’s structure combines lipophilic (butylpiperidinyl) and moderately polar (pyridinone) moieties, making it a candidate for diverse applications, including medicinal chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the butyl group. The final step involves the formation of the pyridinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinone Core

The pyridin-2(1H)-one scaffold is a common pharmacophore. Substituents at positions 4, 5, and 6 significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The butylpiperidinyl group in the target compound contributes to higher lipophilicity compared to analogs with polar substituents (e.g., hydroxybenzyl or acetylpyrrolidinyl groups) .

- Solubility: Amino and hydroxy groups in analogs like 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one improve aqueous solubility but may reduce membrane permeability .

- Conformational Flexibility : The piperidine ring in the target compound allows for greater rotational freedom compared to rigid pyrrolidinyl or aromatic substituents in analogs .

Biological Activity

5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential interactions with various biological targets, including dopamine receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O with a molecular weight of approximately 206.28 g/mol. The compound features a pyridine ring substituted with a butylpiperidine moiety, which is essential for its biological activity.

1. Dopamine Receptor Interaction

Research indicates that compounds similar to this compound exhibit selective binding affinity for dopamine receptors, particularly the D4 receptor. The D4 receptor is implicated in various neuropsychiatric disorders, making it a target for drug development.

A study conducted on related compounds revealed that certain derivatives demonstrated significant selectivity for the D4 receptor over other dopamine receptors (D2 and D3), with Ki values (inhibition constant) as low as 4.3 nM, indicating strong binding affinity . This suggests that this compound may also possess similar properties.

2. Pharmacological Studies

Pharmacological profiling of related compounds has shown that they can modulate cyclic AMP levels via D4 receptor activation. For instance, the maximum inhibition of cyclic AMP observed in these studies suggests that these compounds can act as agonists at the D4 receptor .

Table 1: Summary of Biological Activities

| Compound Name | Target Receptor | Ki (nM) | EC50 (nM) | Activity Type |

|---|---|---|---|---|

| This compound | D4 | ~4.3 | Not Determined | Agonist |

| A-412997 | D4 | ≤10 | Not Determined | Agonist |

| Other Related Compounds | D3/D2 | >100 | Not Determined | Antagonist |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity. Studies have shown that modifications on the piperidine ring can significantly alter binding characteristics and functional outcomes .

Case Studies

Several case studies have explored the effects of similar compounds on animal models exhibiting symptoms analogous to neuropsychiatric disorders:

- Alzheimer’s Disease Models : Compounds targeting the D4 receptor have shown promise in improving cognitive functions in rodent models of Alzheimer’s disease.

- Substance Use Disorders : Research indicates that D4 receptor agonists may reduce cravings and withdrawal symptoms in addiction models, suggesting a therapeutic role for compounds like this compound.

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5-(1-butylpiperidin-2-yl)-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C15H24N2O/c1-3-4-8-17-9-6-5-7-14(17)13-11-16-15(18)10-12(13)2/h10-11,14H,3-9H2,1-2H3,(H,16,18) |

InChI Key |

NITQRLMZHRDERB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C2=CNC(=O)C=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.